(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1351386-56-5
VCID: VC3019357
InChI: InChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
SMILES: C1COCC2=C1NN=C2CO
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

CAS No.: 1351386-56-5

Cat. No.: VC3019357

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol - 1351386-56-5

Specification

CAS No. 1351386-56-5
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanol
Standard InChI InChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Standard InChI Key NEJJDFMHNBVRBG-UHFFFAOYSA-N
SMILES C1COCC2=C1NN=C2CO
Canonical SMILES C1COCC2=C1NN=C2CO

Introduction

Physical and Chemical Properties

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol possesses specific physical and chemical properties that are crucial for understanding its behavior in biological systems and chemical reactions. This section details these properties based on available analytical data.

Basic Identification and Structural Properties

The compound is uniquely identified through several standard parameters essential for chemical characterization, as outlined in Table 1.

Table 1: Basic Identification Properties of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

PropertyValue
CAS Number1351386-56-5
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC Name(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Standard PurityNot less than 97%

The compound contains a total of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, comprising a complex heterocyclic structure with multiple functional groups . The heterocyclic scaffold consists of a tetrahydropyrano ring fused with a pyrazole moiety, with a hydroxymethyl group attached at the 3-position of the pyrazole ring .

Synthesis Methods

The synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol employs various methodologies, reflecting the complexity and importance of this heterocyclic scaffold. This section explores the primary synthetic routes and their respective advantages.

Cyclization Reactions

One of the most common approaches to synthesize (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves cyclization reactions. According to available research, the synthesis typically involves the reaction of pyrazole derivatives with aldehydes in the presence of suitable catalysts. These reactions are generally carried out at room temperature and can yield the desired product in good to excellent yields, making them practical for laboratory-scale synthesis.

Cyclization reactions often employ various catalysts to enhance the reaction efficiency and selectivity. The choice of catalyst significantly influences the reaction outcome, including yield, purity, and stereoselectivity of the final product .

Multicomponent Reactions

Multicomponent reactions offer an efficient approach to synthesize complex heterocyclic compounds like (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol. These reactions involve three or more reagents combining in a single reaction vessel to form the desired product, often with high atom economy and minimal waste generation.

For pyrano[4,3-c]pyrazole derivatives, multicomponent reactions typically involve hydrazine derivatives, β-ketoesters, aldehydes, and other reagents that contribute to forming the fused heterocyclic system . The specific conditions and reagents can be optimized to enhance yield and selectivity.

Stereocontrolled Synthesis

Recent advances in synthesis methodologies have focused on stereocontrolled construction of tetrahydropyrano[2,3-c]pyrazole scaffolds, which are closely related to the [4,3-c] system in the target compound. One notable approach involves bifunctional squaramide catalyzed enantioselective formal [3 + 3] annulation reactions . While these studies specifically address the [2,3-c] isomer, similar principles could potentially be applied to the synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol with appropriate modifications.

The development of stereocontrolled synthesis methods is particularly important for pharmaceutical applications, where the stereochemistry of the compound can significantly influence its biological activity and safety profile .

Chemical Reactions and Derivatives

The reactivity of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is primarily dictated by its functional groups, particularly the hydroxymethyl moiety and the heterocyclic scaffold. Understanding these reactions is crucial for developing derivatives with enhanced properties.

Oxidation Reactions

The hydroxymethyl group in (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo oxidation to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate can be employed for this transformation. The resulting aldehyde or carboxylic acid derivatives offer additional sites for further functionalization and can exhibit distinct biological activities compared to the parent alcohol.

Substitution Reactions

Biological Activities

Pyrazole derivatives, including those containing the tetrahydropyrano[4,3-c]pyrazole scaffold, exhibit a wide range of biological activities that make them valuable targets for pharmaceutical research and development.

Antimicrobial Properties

Compounds containing pyrazole moieties, including fused systems like (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, often exhibit antimicrobial activities against various pathogens . Pyrazolyl alcohols, in particular, have been reported to show powerful antibacterial movement against certain microorganisms, including Micrococcus luteus, with minimum inhibitory concentrations (MIC) as low as 3.9 μg/ml in some cases .

The antimicrobial activity of these compounds is thought to arise from their ability to interact with specific targets in bacterial cells, disrupting essential cellular processes and leading to bacterial death or growth inhibition .

Anti-inflammatory Activities

Many pyrazole derivatives demonstrate significant anti-inflammatory properties, making them potential candidates for developing anti-inflammatory drugs . The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

For compounds like (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, the presence of the hydroxymethyl group may enhance water solubility and influence interactions with target proteins, potentially modulating their anti-inflammatory efficacy.

Pharmacological Applications

The diverse biological activities of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol and related compounds make them valuable targets for pharmaceutical development across multiple therapeutic areas.

Development of Antimicrobial Agents

The antimicrobial properties of pyrazole derivatives, including those with the tetrahydropyrano[4,3-c]pyrazole scaffold, position them as promising candidates for developing new antimicrobial agents . In an era of increasing antimicrobial resistance, novel compounds with unique mechanisms of action are urgently needed, and (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol could serve as a lead compound for such developments.

Anti-inflammatory Drug Development

The anti-inflammatory activities of pyrazole derivatives suggest potential applications in developing drugs for treating various inflammatory conditions, including arthritis, inflammatory bowel disease, and certain skin disorders . The structural features of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, particularly the hydroxymethyl group, could be exploited to optimize anti-inflammatory efficacy and pharmacokinetic properties.

Cancer Therapeutics

Based on the anticancer potential of related pyrazole derivatives, (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol and its analogs could be explored for developing cancer therapeutics . The compound's unique structural features may enable specific interactions with cancer-related targets, potentially leading to selective anticancer effects with minimal impact on normal cells.

Research Findings and Future Directions

Current research on (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol and related compounds has yielded valuable insights, while also highlighting areas that require further investigation.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on pyrazole derivatives have provided insights into how structural modifications influence biological activities . For compounds like (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, understanding the impact of substitutions at various positions, particularly at the hydroxymethyl group, could guide the development of derivatives with enhanced activities and improved drug-like properties.

Synthetic Methodology Development

Recent advances in synthetic methodologies, particularly in stereocontrolled synthesis, offer opportunities to develop more efficient and selective routes to (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol and its derivatives . These methodological improvements are crucial for enabling larger-scale synthesis and broader application of these compounds in pharmaceutical research.

Future Research Directions

Several promising research directions for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol include:

  • Comprehensive biological screening to fully characterize its activity profile across multiple targets and disease models.

  • Development of more efficient and scalable synthesis methods, particularly those that enable stereocontrolled production of specific isomers.

  • Exploration of novel derivatives with enhanced properties, targeting specific disease states or biological pathways.

  • Investigation of potential synergistic effects when combined with existing therapeutic agents, particularly in antimicrobial and anticancer applications.

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